3-(2,5-dioxopyrrolidin-1-yl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
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Overview
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a cyclopenta[c]pyrazol moiety and a dioxopyrrolidinyl group, making it a unique structure for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of this compound is the production of monoclonal antibodies in recombinant Chinese hamster ovary cells . These cells have been used as a host in monoclonal antibody production due to their robustness, high productivity, and ability to produce proteins with ideal glycans .
Mode of Action
The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Biochemical Pathways
The compound affects the biochemical pathways involved in monoclonal antibody production. Specifically, it enhances the cell-specific productivity of monoclonal antibodies . The compound might also be used to control the level of the galactosylation for the N-linked glycans .
Pharmacokinetics
The compound’s ability to increase cell-specific glucose uptake rate suggests it may have a significant impact on cellular metabolism .
Result of Action
The result of the compound’s action is an increase in monoclonal antibody production. It achieves this by suppressing cell growth and enhancing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . It also results in the suppression of galactosylation on a monoclonal antibody .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclopenta[c]pyrazol core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the benzamide group: This step involves the reaction of the cyclopenta[c]pyrazol intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Introduction of the dioxopyrrolidinyl group: This final step can be accomplished through a nucleophilic substitution reaction where the benzamide intermediate reacts with a dioxopyrrolidinyl halide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the dioxopyrrolidinyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with azide or thiol groups replacing the original substituents.
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dioxopyrrolidin-1-yl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide: shares similarities with other benzamide derivatives and cyclopenta[c]pyrazol compounds.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Another compound with a similar structure but different substituents, known for its role in monoclonal antibody production.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-21-17(13-6-3-7-14(13)20-21)19-18(25)11-4-2-5-12(10-11)22-15(23)8-9-16(22)24/h2,4-5,10H,3,6-9H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKBOCXNBDJFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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